4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid
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Overview
Description
4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid involves multiple steps. One common method involves the use of protected amino acids and sodium azide (NaN3) through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2- (9H-Fluoren-9-ylmethoxycarbonylamino)-2- [4- [ [ (2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4- (4- ((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid
Uniqueness
4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-5-methylfuran-2-carboxylic acid is unique due to its specific structural features and the presence of the azaspirooctane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O7/c1-21-22(17-28(42-21)30(37)38)19-36(29-18-34(29)13-15-35(16-14-34)31(39)43-33(2,3)4)32(40)41-20-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-12,17,27,29H,13-16,18-20H2,1-4H3,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLDSARKVAONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CN(C2CC23CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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